N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride
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Overview
Description
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClNO·HCl It is a hydrochloride salt form of an amine derivative, characterized by the presence of a chlorinated furan ring attached to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride typically involves the reaction of 5-chlorofuran-2-carbaldehyde with 2-methylpropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The chlorinated furan ring can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Chlorofuran-2-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine
- N-[(5-Chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine
Uniqueness
N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride is unique due to its specific structural features, such as the chlorinated furan ring and the methylpropan-1-amine group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO.ClH/c1-7(2)5-11-6-8-3-4-9(10)12-8;/h3-4,7,11H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZUWBXUYSJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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